Capivasertib (CAS: 1143532-39-1), also known as AZD5363, is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of all three serine/threonine kinase AKT isoforms (AKT1, AKT2, and AKT3). Its primary role is to suppress the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and is a key driver of cell growth, proliferation, and survival. This mechanism has established Capivasertib as a critical tool in oncology research, particularly for breast and prostate cancers where alterations in the PI3K/AKT/PTEN pathway are common. Unlike allosteric inhibitors that lock AKT in an inactive state, Capivasertib competes directly with ATP at the kinase domain's binding site, a mechanistic distinction that influences its activity profile against certain mutations and its potential resistance pathways.
While other pan-AKT inhibitors like Ipatasertib and allosteric inhibitors such as MK-2206 are available, they are not functionally interchangeable with Capivasertib. The choice of inhibitor is a critical experimental parameter. Capivasertib's ATP-competitive mechanism confers a distinct advantage against specific activating mutations, such as AKT1 E17K, where it shows increased sensitivity compared to certain allosteric inhibitors. In contrast, allosteric inhibitors like MK-2206 bind to a different site, leading to different resistance mechanisms and reduced potency against AKT3 and specific mutations. This makes Capivasertib a more suitable choice for research focused on models with known AKT1 E17K mutations or where complete pan-isoform inhibition is required. The distinct pharmacological profiles mean that substituting Capivasertib with an allosteric inhibitor, or even another ATP-competitive agent, can fundamentally alter experimental outcomes and reproducibility, particularly in studies of drug resistance and specific genetic contexts.
Capivasertib demonstrates low-nanomolar inhibitory concentrations across all three AKT isoforms, distinguishing it from other inhibitors. In cell-free assays, Capivasertib inhibits AKT1, AKT2, and AKT3 with IC50 values of 3 nM, 7 nM, and 7 nM, respectively. This compares favorably to Ipatasertib, another ATP-competitive inhibitor, which has reported IC50 values of 5 nM for AKT1, 18 nM for AKT2, and 8 nM for AKT3. This higher potency, particularly against AKT2, ensures more consistent and complete suppression of the entire AKT signaling node.
| Evidence Dimension | Inhibitory Concentration (IC50) in cell-free kinase assays |
| Target Compound Data | Capivasertib: AKT1 = 3 nM, AKT2 = 7 nM, AKT3 = 7 nM |
| Comparator Or Baseline | Ipatasertib: AKT1 = 5 nM, AKT2 = 18 nM, AKT3 = 8 nM |
| Quantified Difference | Capivasertib is approximately 2.5-fold more potent against AKT2 than Ipatasertib. |
| Conditions | Cell-free enzymatic kinase assays. |
For researchers requiring maximal and balanced inhibition of all AKT isoforms, Capivasertib offers a more potent profile than a key in-class alternative.
A critical procurement differentiator for Capivasertib is its demonstrated clinical activity in tumors harboring the AKT1 E17K activating mutation. The ATP-competitive binding mode of Capivasertib is favored by the conformational change induced by the E17K mutation, leading to increased drug sensitivity. In a clinical study of heavily pretreated patients with AKT1 E17K-mutant, ER-positive metastatic breast cancer, Capivasertib monotherapy achieved an objective response rate (ORR) of 20%. This is a significant finding, as common allosteric inhibitors like MK-2206 show predictably marginal inhibition of the AKT1 E17K mutant, making them unsuitable for this specific genetic context.
| Evidence Dimension | Activity in AKT1 E17K-mutant cancer |
| Target Compound Data | Capivasertib: Achieved a 20% objective response rate in a clinical cohort of AKT1 E17K-mutant breast cancer patients. |
| Comparator Or Baseline | Allosteric Inhibitor MK-2206: Shows marginal inhibition and reduced sensitivity against the AKT1 E17K mutant. |
| Quantified Difference | Demonstrated clinical activity vs. predicted lack of efficacy for the comparator class. |
| Conditions | Clinical trial in heavily pretreated ER+, AKT1 E17K-mutant metastatic breast cancer (NCT01226316). |
For studies involving cell lines or xenografts with the AKT1 E17K mutation, Capivasertib is the mechanistically appropriate choice over allosteric inhibitors.
Capivasertib has a well-characterized pharmacokinetic profile essential for designing and interpreting in vivo experiments. In a human phase I study, the absolute oral bioavailability of a 400 mg dose was determined to be 28.6%. The geometric mean terminal elimination half-life is approximately 12.9 hours, with a median time to maximum concentration (Tmax) of 1.7 hours. This contrasts with the often unpublished or variable pharmacokinetic data for many research-grade-only inhibitors. This defined profile allows for rational dose scheduling to maintain target engagement in animal models, a critical factor for reproducibility that is less certain with compounds lacking formal clinical development.
| Evidence Dimension | Human Oral Pharmacokinetics |
| Target Compound Data | Absolute Bioavailability: 28.6%; Tmax: 1.7 hours; Half-life: 12.9 hours. |
| Comparator Or Baseline | Research-grade inhibitors with limited or unpublished pharmacokinetic data. |
| Quantified Difference | Provides a quantitative basis for in vivo dose regimen design, unlike many preclinical substitutes. |
| Conditions | Phase I clinical trial in healthy male participants receiving a 400 mg oral dose. |
Procuring a compound with known clinical pharmacokinetics reduces the risk and improves the reproducibility of in vivo studies compared to using substitutes with poorly defined absorption and clearance rates.
Effective use in research requires reliable solubility for preparing stock solutions and dosing formulations. Technical datasheets document Capivasertib's solubility in common laboratory solvents, providing a clear basis for experimental preparation. It is soluble in DMSO at concentrations up to 21.45 mg/mL and in DMF at 10 mg/mL. For in vivo work, a standard formulation vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been successfully used. This level of documented solubility and formulation data provides a significant handling advantage over crude mixtures or analogs where such parameters must be determined empirically, saving time and resources while ensuring consistent dosing.
| Evidence Dimension | Solubility in common solvents |
| Target Compound Data | DMSO: ~21.5 mg/mL; DMF: 10 mg/mL; Ethanol: 1 mg/mL |
| Comparator Or Baseline | Analogs or crude materials with uncharacterized solubility profiles. |
| Quantified Difference | Provides specific, quantitative solubility data, removing the need for time-consuming empirical determination required for less-characterized compounds. |
| Conditions | Standard laboratory conditions for solvent preparation. |
Documented solubility ensures reliable preparation of stock solutions and dosing vehicles, improving experimental consistency and reducing material waste compared to compounds with unknown handling properties.
Based on its ATP-competitive mechanism and demonstrated clinical activity, Capivasertib is the appropriate choice for in vitro or in vivo studies using models (e.g., cell lines, patient-derived xenografts) that harbor the AKT1 E17K mutation. Unlike allosteric inhibitors, it reliably inhibits this specific mutant form of AKT, making it essential for research into targeted therapies for this patient subpopulation.
Capivasertib is designed for broad suppression of the AKT pathway, making it highly suitable for research on cancers driven by upstream alterations like PIK3CA mutations or PTEN loss. Its potent, pan-isoform inhibition ensures a complete blockade of the AKT node, which is critical for assessing the therapeutic hypothesis of AKT inhibition in these common genetic contexts.
The well-defined oral bioavailability and pharmacokinetic profile of Capivasertib make it a reliable tool for in vivo studies requiring consistent drug exposure. Researchers can design dosing schedules based on its known half-life to ensure sustained target inhibition, leading to more reproducible and translatable pharmacodynamic and tumor growth inhibition experiments.
Given its extensive clinical evaluation in combination with fulvestrant, Capivasertib is a highly relevant agent for laboratory research focused on the mechanisms of resistance to endocrine therapies in HR-positive breast cancer. Its ability to resensitize tumors to hormonal agents can be effectively modeled in preclinical settings.
Irritant;Health Hazard